molecular formula C6H4BrFS B1396161 3-Bromo-2-fluorobenzenethiol CAS No. 871353-12-7

3-Bromo-2-fluorobenzenethiol

Cat. No.: B1396161
CAS No.: 871353-12-7
M. Wt: 207.07 g/mol
InChI Key: TVQPCUNOYOVJJP-UHFFFAOYSA-N
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Description

3-Bromo-2-fluorobenzenethiol (C₆H₄BrFS) is a halogenated aromatic thiol featuring bromine and fluorine substituents on the benzene ring. Its molecular structure combines the electron-withdrawing effects of bromine (at position 3) and fluorine (at position 2), which influence its reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

3-bromo-2-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFS/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQPCUNOYOVJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701309345
Record name 3-Bromo-2-fluorobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871353-12-7
Record name 3-Bromo-2-fluorobenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871353-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-fluorobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-Bromo-2-fluorobenzenethiol can be achieved through several methods. One common synthetic route involves the bromination of 2-fluorobenzenethiol using bromine or a brominating agent under controlled conditions. Another method includes the use of paraformaldehyde and hydrobromic acid in acetic acid to achieve bromomethylation of thiols . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-Bromo-2-fluorobenzenethiol undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The compound can be reduced to form corresponding thiolates or other reduced forms. Common reagents used in these reactions include strong nucleophiles, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

3-Bromo-2-fluorobenzenethiol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluorobenzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The bromine and fluorine atoms can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Reactivity Differences

  • Thiol vs. Ester Groups : The thiol group in this compound enables nucleophilic substitution or metal coordination, whereas ester-containing analogs (e.g., Ethyl 5-bromo-2-fluorobenzoate) are more suited for hydrolysis or transesterification reactions .
  • Halogen Effects : Bromine’s higher atomic radius compared to chlorine or fluorine increases steric hindrance and polarizability, affecting reaction kinetics. For instance, this compound may undergo slower electrophilic substitution than Methyl 4-chloro-2-methylbenzoate due to bromine’s deactivating influence.

Physicochemical Properties

  • Solubility: The thiol group’s polarity is counteracted by aromatic halogenation, reducing water solubility. In contrast, ester derivatives exhibit better solubility in non-polar solvents.
  • Thermal Stability : Halogenated thiols generally have lower thermal stability compared to esters, which can withstand higher temperatures during synthetic processes.

Biological Activity

3-Bromo-2-fluorobenzenethiol, a compound with the chemical formula C₆H₄BrF S, has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiol group (-SH) attached to a benzene ring that also contains bromine (Br) and fluorine (F) substituents. The presence of these halogens can significantly influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with electrophilic centers in biomolecules. This interaction can lead to various biological effects, including modulation of enzyme activity and disruption of cellular processes. The bromine and fluorine substituents may enhance the compound's lipophilicity and stability, facilitating its interaction with biological membranes and proteins.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of this compound. Preliminary studies indicate that the compound exhibits cytotoxic effects on certain cancer cell lines. The cytotoxicity may be mediated through apoptosis induction or cell cycle arrest, although detailed mechanisms remain to be elucidated .

Case Studies and Research Findings

  • Antimycobacterial Screening : A study investigating the antimicrobial activity of structurally related compounds found that certain derivatives showed potent activity against Mycobacterium tuberculosis. These findings suggest that this compound could potentially serve as a lead compound for developing new antimycobacterial agents .
  • Chemical Reactivity : The compound's ability to participate in nucleophilic substitution reactions has been explored, indicating its utility as a building block in organic synthesis. Such reactions can lead to the formation of more complex molecules with potential therapeutic applications.

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound and its analogs:

CompoundMIC (μM)Target OrganismActivity Type
This compoundTBDTBDTBD
Compound A57.73Mycobacterium tuberculosisAntitubercular
Compound B12.23Mycobacterium tuberculosisAntitubercular
Compound C6.68Mycobacterium tuberculosisAntitubercular

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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